Nigranoic acid

描述

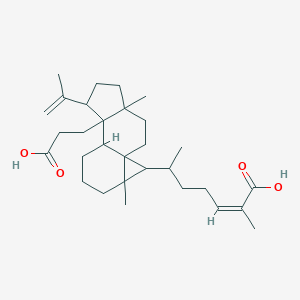

Nigranoic acid is a triterpenoid compound isolated from the plant Schisandra chinensis, which is known for its medicinal properties in traditional Chinese medicine . The compound has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . This compound has been studied for its various biological activities, including its potential protective effects on cerebral ischemia-reperfusion injury .

准备方法

合成路线和反应条件: 黑果酸可以通过大孔吸附树脂柱分离和高速逆流色谱(HSCCC)的结合从五味子中分离出来 . 使用70%乙醇从五味子中获得的粗提物在大孔树脂柱上分离,然后用梯度乙醇系列洗脱。 70%乙醇馏分作为HSCCC分离三萜类化合物的样品 .

工业生产方法: 黑果酸的工业生产涉及从五味子果实和茎中提取该化合物。 提取过程通常涉及使用乙醇等溶剂,然后使用柱色谱和HSCCC等技术进行纯化 .

化学反应分析

Biotransformation of Nigranoic Acid

Biotransformation is a method for generating structural diversity in a chemical library, and fungi are frequently employed as whole-cell biocatalysts .

Gliocladium roseum was used to perform microbial biotransformation of this compound. When this compound was incubated with G. roseum YMF1.00133 for 10 days, three compounds were formed that were more polar than the substrate .

The three metabolites were isolated and purified from an AcOEt extract using a combination of Sephadex LH-20 and silica-gel column chromatography and identified using mass spectrometry and NMR spectroscopy as:

Hydroxylation of this compound

Caryospora carllicarpa YMF1.01026 can be used to hydroxylate this compound to produce 6β-hydroxythis compound . The hydroxylation reaction is shown in the figure below:

Chemical Reactions and Biological Activity

This compound exhibits inhibitory activity against HNE with an IC50 value of 3.77 μM, and six esters displayed considerable inhibitory effects on HNE with IC50 values in the range of 2.61-8.95 μM . this compound can also promote NO production and stimulate ERK1/2 phosphorylation via Ca(2+) influx, which may enhance mental and intellectual functions by further impacting the expression of BDNF and c-fos .

This compound has a strong protective effect against rat cerebral ischemia-reperfusion injury and acts by downregulating nerve cell apoptosis by preventing PARP overactivation and AIF nuclear translocation . It also shows activity in anti-HIV reverse transcriptase and polymerase assays .

科学研究应用

Antiviral Activity

One of the most significant applications of nigranoic acid is its antiviral activity, particularly against HIV. Research indicates that this compound inhibits HIV reverse transcriptase and polymerase activities, making it a candidate for further development as an antiviral agent. In vitro studies have demonstrated its effectiveness in reducing viral load and preventing HIV from binding to CD4+ cells .

Antitumor Potential

This compound has also shown promise as an antitumor agent. Studies have reported its cytotoxic effects on leukemia and HeLa cells, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in cancer cells is attributed to its structural features that interact with cellular pathways involved in cell death .

Biotransformation Studies

Recent research has explored the biotransformation of this compound using fungi such as Gliocladium roseum. This process generates hydroxylated derivatives of this compound, which may exhibit enhanced biological activities compared to the parent compound. The metabolites produced through microbial transformation can be valuable for drug development, providing new leads for pharmaceutical applications .

Table 1: Biotransformation Products of this compound

| Metabolite Name | Structure Description | Biological Activity |

|---|---|---|

| 15β-Hydroxythis compound | Hydroxylated derivative | Potentially enhanced antitumor activity |

| 6α,15β-Dihydroxythis compound | Dihydroxylated derivative | Under investigation for antiviral effects |

| 7β,15β-Dihydroxythis compound | Another dihydroxylated derivative | Potentially increased selectivity in biological assays |

Histone Deacetylase Inhibition

This compound has been identified as a histone deacetylase (HDAC) inhibitor through virtual screening and enzymatic assays. HDACs play a crucial role in regulating gene expression related to cancer and inflammation. The ability of this compound to inhibit HDACs suggests its potential as a therapeutic agent for treating various diseases associated with dysregulated gene expression .

Synthesis of Derivatives

Research into the synthesis of this compound derivatives has yielded compounds with improved biological activities. For instance, hydroxamic acid derivatives have shown increased inhibition of HDACs, indicating that modifications to the this compound structure can enhance its pharmacological properties .

作用机制

相似化合物的比较

黑果酸与其他三萜酸,如异五味子酸和安五味子酸类似,它们也从五味子属植物中分离出来 . 黑果酸在其特定的生物活性方面是独一无二的,包括其抗HIV和神经保护作用 .

类似化合物列表:

- 异五味子酸

- 安五味子酸

- 粗毛酸

- 五味子酸

- 毛叶五味子酸A

生物活性

Nigranoic acid, a triterpenoid compound derived from the plant Schisandra chinensis , has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an A-ring-secocycloartene triterpenoid, with the chemical formula and a CAS number of 39111-07-4. Its structure has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, confirming its unique cycloartene framework.

This compound exhibits multiple biological activities through various mechanisms:

- Neuroprotective Effects : It promotes nitric oxide (NO) production and stimulates the phosphorylation of ERK1/2 via calcium influx. This process enhances the expression of brain-derived neurotrophic factor (BDNF) and c-fos, which are crucial for cognitive functions and neuronal health. Additionally, it protects against cerebral ischemia-reperfusion injury by downregulating apoptosis in nerve cells through the inhibition of poly(ADP-ribose) polymerase (PARP) and preventing apoptosis-inducing factor (AIF) nuclear translocation .

- Antiviral Activity : this compound has shown significant inhibitory effects against HIV reverse transcriptase and polymerase, making it a potential candidate for antiviral therapy .

- Anti-inflammatory Properties : Recent studies indicate that derivatives of this compound function as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and its derivatives:

Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, researchers found that treatment with this compound significantly reduced neuronal apoptosis in rat models subjected to ischemia-reperfusion injury. The mechanism was linked to the modulation of BDNF and c-fos expression levels, suggesting potential applications in neurodegenerative diseases .

Antiviral Research

This compound's efficacy against HIV was assessed through various assays that demonstrated its ability to inhibit viral replication. The compound's mechanism involves direct interaction with viral enzymes, which could lead to new therapeutic strategies for HIV treatment .

Anti-inflammatory Studies

Recent investigations into this compound derivatives revealed their ability to inhibit HDACs effectively. In vitro studies on macrophage cell lines showed that these compounds could reduce IL-1β production without compromising cell viability. This indicates their potential use in managing inflammatory conditions .

属性

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。